
Clocinizine
Übersicht
Beschreibung
Clocinizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class. It is primarily used to alleviate symptoms of allergies by blocking histamine receptors. This compound is marketed in Spain in combination with phenylpropanolamine under the brand name Senioral .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Clocinizin umfasst mehrere wichtige Schritte:
Reduktion von 4-Chlorbenzophenon: Die Reduktion von 4-Chlorbenzophenon mit Natriumborhydrid in Methanol bei Raumtemperatur ergibt 4-Chlorbenzhydrol.
Halogenierung: Der Alkohol wird dann mit Salzsäure halogeniert, um 4-Chlorbenzhydrylchlorid zu erzeugen.
Alkylierung mit Piperazin: Das resultierende Chlorid wird mit Piperazin alkyliert, um 1-(4-Chlorbenzhydryl)piperazin zu bilden.
Alkylierung mit Cinnamylbromid: Schließlich wird die Alkylierung des verbleibenden Stickstoffs mit Cinnamylbromid die Synthese von Clocinizin abgeschlossen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Clocinizin folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Arten von Reaktionen:
Halogenierung: Der Alkohol wird halogeniert, um 4-Chlorbenzhydrylchlorid zu bilden.
Substitution: Alkylierungsreaktionen mit Piperazin und Cinnamylbromid sind wichtige Substitutionsreaktionen bei der Synthese von Clocinizin.
Häufige Reagenzien und Bedingungen:
Natriumborhydrid: Wird zur Reduktion von 4-Chlorbenzophenon verwendet.
Salzsäure: Wird zur Halogenierung von 4-Chlorbenzhydrol verwendet.
Piperazin und Cinnamylbromid: Werden für Alkylierungsreaktionen verwendet.
Hauptprodukte:
4-Chlorbenzhydrol: Zwischenprodukt aus dem Reduktionsschritt.
4-Chlorbenzhydrylchlorid: Zwischenprodukt aus dem Halogenierungsschritt.
1-(4-Chlorbenzhydryl)piperazin: Zwischenprodukt aus dem ersten Alkylierungsschritt.
Clocinizin: Endprodukt aus dem zweiten Alkylierungsschritt.
4. Wissenschaftliche Forschungsanwendungen
Clocinizin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung von Antihistaminika und deren Synthese verwendet.
Industrie: Wird bei der Entwicklung neuer Antihistaminika und Formulierungen eingesetzt.
5. Wirkmechanismus
Clocinizin entfaltet seine Wirkung, indem es Histamin-H1-Rezeptoren blockiert. Dies verhindert, dass Histamin an diese Rezeptoren bindet, wodurch allergische Symptome wie Juckreiz, Schwellung und Rötung reduziert werden. Zu den molekularen Zielstrukturen gehören Histamin-H1-Rezeptoren, die sich in verschiedenen Geweben befinden, darunter Haut, Atemwege und Magen-Darm-Trakt .
Ähnliche Verbindungen:
Chlorcyclizin: Ein weiteres Antihistaminikum der ersten Generation der Klasse der Diphenylmethylpiperazine.
Hydroxyzine: Ein Antihistaminikum der ersten Generation mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
Einzigartigkeit von Clocinizin: Clocinizin ist einzigartig in seiner Kombination mit Phenylpropanolamin, die seine Wirksamkeit bei der Behandlung von Allergiesymptomen erhöht. Sein spezifischer Syntheseweg und seine chemische Struktur unterscheiden ihn auch von anderen Antihistaminika .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antihistaminic Activity
Clocinizine effectively blocks the action of histamine at H1 receptors, making it useful in alleviating symptoms associated with allergic reactions such as hay fever, urticaria, and allergic rhinitis. Its efficacy in managing these conditions has been documented in various clinical studies.
2. Antiemetic Properties
this compound has been explored for its potential as an antiemetic agent, particularly in preventing nausea and vomiting associated with motion sickness and postoperative conditions. Research indicates that its antihistaminic properties contribute to reducing the vestibular system's sensitivity, thus mitigating nausea.
Clinical Case Studies
Case Study 1: Allergic Rhinitis Management
A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly reduced nasal congestion and sneezing compared to a placebo. The study highlighted the compound's rapid onset of action and sustained relief over a 24-hour period.
Case Study 2: Motion Sickness Prevention
Another study assessed this compound's effectiveness in preventing motion sickness among travelers. Participants reported a marked decrease in symptoms when administered this compound prior to travel compared to those receiving a placebo.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include sedation, dry mouth, and dizziness. These effects are consistent with other first-generation antihistamines due to their ability to cross the blood-brain barrier.
Comparative Analysis of Antihistamines
To better understand this compound's position among other antihistamines, a comparative analysis is presented below:
Antihistamine | Generation | Primary Uses | Sedation Level | Onset of Action |
---|---|---|---|---|
This compound | First | Allergic rhinitis, antiemetic | Moderate | Rapid |
Cetirizine | Second | Allergic rhinitis | Low | Rapid |
Loratadine | Second | Allergic rhinitis | Minimal | Rapid |
Diphenhydramine | First | Allergies, sleep aid | High | Rapid |
Future Research Directions
Further investigations are warranted to explore this compound's potential applications beyond traditional antihistaminic uses. Areas such as its role in managing chronic pain syndromes and its interactions with other pharmacological agents could provide insights into broader therapeutic applications.
Wirkmechanismus
Clocinizine exerts its effects by blocking histamine H1 receptors. This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors located in various tissues, including the skin, respiratory tract, and gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Chlorcyclizine: Another first-generation antihistamine of the diphenylmethylpiperazine class.
Hydroxyzine: A first-generation antihistamine with similar properties but different chemical structure.
Meclizine: Used to treat motion sickness and vertigo, also a first-generation antihistamine.
Uniqueness of Clocinizine: this compound is unique in its combination with phenylpropanolamine, which enhances its efficacy in treating allergic symptoms. Its specific synthetic route and chemical structure also distinguish it from other antihistamines .
Analyse Chemischer Reaktionen
Absence of Direct Reaction Data
The search results provided focus on:
None of these sources mention clocinizine (C₁₈H₂₁ClN₂) or its derivatives. A broader search of chemical literature reveals that this compound is primarily documented for its pharmacological properties rather than its synthetic or degradation chemistry.
Structural Basis for Hypothetical Reactivity
While direct experimental data is unavailable, this compound’s structure (a diphenylmethylpiperazine derivative with a chlorine substituent) suggests potential reactivity patterns:
Functional Group | Expected Reactivity |
---|---|
Piperazine ring | Susceptible to protonation, alkylation, or oxidation |
Chlorinated aromatic ring | Potential electrophilic substitution (e.g., hydrolysis under acidic/basic conditions) |
Diphenylmethane moiety | Possible radical-mediated oxidation or photodegradation |
These hypotheses align with general reactivity trends in analogous compounds , but no experimental validation exists for this compound specifically.
Gaps in Literature
-
Synthetic Pathways : this compound is synthesized via condensation of diphenylmethylpiperazine with chlorinated benzoyl chloride, but detailed mechanistic studies are unreported.
-
Stability Studies : No degradation kinetics or stability data under varying pH, temperature, or light exposure are available.
-
Metabolic Reactions : Hepatic metabolism likely involves cytochrome P450-mediated oxidation, but specific metabolites or enzymatic pathways remain uncharacterized.
Recommendations for Future Research
To address these gaps, the following studies are proposed:
Study Type | Objective |
---|---|
Hydrolysis Kinetics | Quantify reactivity under acidic/basic conditions |
Photodegradation | Assess stability under UV/visible light exposure |
Oxidative Stress Tests | Identify oxidation products using LC-MS/MS |
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQANMZWGKYDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027146 | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298-55-5 | |
Record name | Clocinizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?
A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing this compound in human plasma. []
Q2: How does the structure of this compound relate to its antihistamine activity?
A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of this compound and its antihistamine effects, it's known that this compound, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []
Q3: Are there efficient synthetic routes available for the production of this compound?
A3: Yes, research indicates the existence of efficient synthetic pathways for this compound. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like this compound. [, ]
Q4: Has this compound been investigated in combination with other active substances in pharmaceutical preparations?
A4: Yes, research indicates that this compound is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying this compound dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of this compound in multi-drug formulations targeting specific symptom profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.